6-甲基-4-苯基香豆素

描述

6-Methyl-4-phenylcoumarin is a compound belonging to the coumarin family, which is known for its wide range of biological activities and potential therapeutic applications. The interest in this compound and its derivatives stems from their potent biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of 6-Methyl-4-phenylcoumarin derivatives has been achieved through various methods. One approach involves the Chichibabin reaction, which allows for the one-pot, three-component synthesis of coumarin derivatives by reacting acetyl coumarin with substituted aromatic aldehydes and ammonium acetate under acidic conditions . Another method employs the Perkin reaction between 5-methylsalicylaldehyde and phenylacetic acids to produce resveratrol-coumarin hybrids . The Pechmann method is also utilized for synthesizing coumarin derivatives, such as 6-ethoxy-4-methylcoumarin . Additionally, the dehydration and cyclization of p-cresol and cinnamic acid have been reported as a simple and efficient technique for preparing 6-methyl-4-phenyl-3,4-dihydrocoumarin .

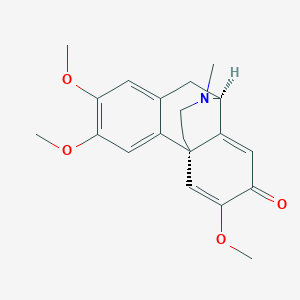

Molecular Structure Analysis

The molecular structure of 6-Methyl-4-phenylcoumarin derivatives has been confirmed using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry . X-ray crystallography and computational methods such as Density Functional Theory (DFT) have been employed to determine and compare the molecular structures, providing insights into bond lengths, bond angles, and overall conformations .

Chemical Reactions Analysis

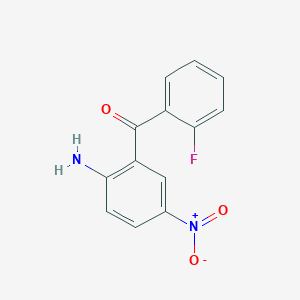

The chemical reactivity of 6-Methyl-4-phenylcoumarin derivatives has been explored in the context of their biological activities. For instance, the synthesis of Schiff base complexes and their subsequent reactions with metal carbonyls have been studied, leading to the formation of fluorescent complexes with potential antioxidant properties . The nitration of coumarin compounds has also been performed to introduce nitro groups, which can significantly alter the chemical and biological properties of the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-4-phenylcoumarin derivatives have been investigated through experimental and theoretical approaches. Theoretical vibrational frequencies and chemical shift values have been calculated and found to be in close agreement with experimental data . The electrochemical behavior of coumarin complexes has been examined using cyclic voltammetry, revealing redox properties that correlate with their antioxidant activity . The photophysical properties, such as fluorescence, have also been characterized, providing additional information on the electronic configuration of these compounds .

科学研究应用

MAO-B Inhibitory Activity

6-甲基-4-苯基香豆素及其衍生物已被广泛研究,因其对单胺氧化酶B(MAO-B)的强效和选择性抑制活性而闻名,该酶与神经退行性疾病有关。值得注意的是,某些衍生物表现出对MAO-B的显著高选择性和抑制效力,其中一些化合物表现出低纳摩尔范围的抑制浓度(IC50值),使它们比R-(-)-依普罗嗪等参考化合物显著更强效和选择性。这些化合物的合成通常涉及Perkin反应,将5-甲基水杨醛与相应的苯乙酸酯结合,导致具有在神经退行性疾病中具有潜在治疗潜力的白藜芦醇-香豆素杂交物 (Matos et al., 2009),(Matos et al., 2009)。

抗氧化性质

6-甲基-4-苯基香豆素衍生物也因其抗氧化性质而受到认可。例如,已合成了6-乙氧基-4-甲基香豆素,并评估了其化学和生物学性质,揭示了在特定浓度下的抗氧化活性。通过Pechmann方法进行的合成方法以及通过各种测定评估抗氧化性质,突显了这些化合物在对抗与氧化应激相关的疾病中的潜在治疗应用 (Çelikezen等,2020)。

光动力疗法应用

已合成并表征了6-甲基-4-苯基香豆素取代化合物的光物理和光化学性质,特别是在癌症的光动力疗法(PDT)背景下。通过合成四取代和八取代铟(III)酞菁配合物以及评估它们的单氧量子产率,表明这些化合物作为PDT中II型光敏剂的潜力,这是一种依赖于光激活化合物产生活性氧物质并诱导癌细胞死亡的治疗方法 (Pişkin等,2011)。

生物活性化合物合成

6-甲基-4-苯基香豆素衍生物在药物开发中的潜力进一步体现在专注于合成新化合物并评估其生物活性的研究中。例如,通过4-甲基香豆素的碳负离子化学合成新的四环色酮类化合物,展示了这种支架在生成具有潜在治疗应用的生物重要化合物方面的多功能性 (Chen et al., 2006)。

安全和危害

未来方向

属性

IUPAC Name |

6-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOOQSLXFTYOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346978 | |

| Record name | 6-Methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-phenylcoumarin | |

CAS RN |

16299-22-2 | |

| Record name | 6-Methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

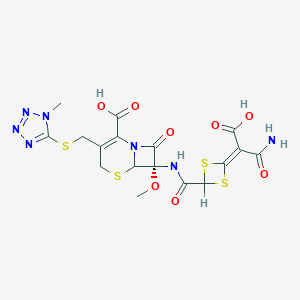

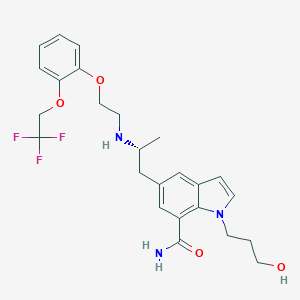

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

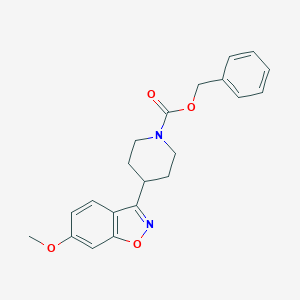

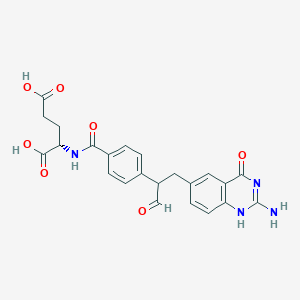

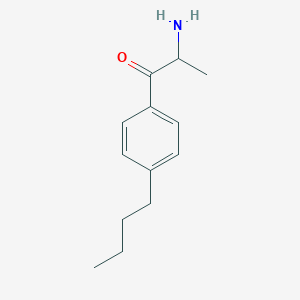

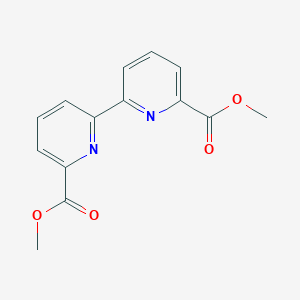

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)